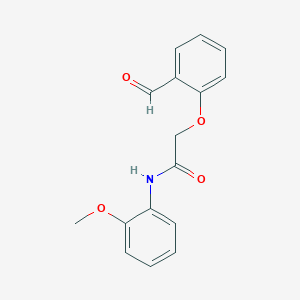![molecular formula C19H18BrNO3 B307662 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307662.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves the inhibition of certain enzymes and signaling pathways that are involved in various biochemical and physiological processes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity and potency. This compound has been shown to have a high affinity for certain enzymes and signaling pathways, which makes it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its relatively high cost and the specialized equipment and expertise required for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. One direction is the development of novel derivatives of this compound with improved potency and specificity. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer, neurological disorders, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires specialized equipment and expertise. The process begins with the preparation of 4-bromobenzaldehyde, which is then reacted with ethyl acetoacetate to form 4-bromo-2-oxo-2-phenylacetaldehyde. This intermediate product is then reacted with 3-hydroxypropionaldehyde and ammonium acetate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been used in various scientific research applications. One of the main applications of this compound is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other research applications include the study of neurological disorders, inflammation, and oxidative stress.
Eigenschaften
Molekularformel |
C19H18BrNO3 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C19H18BrNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h3-10,24H,2,11-12H2,1H3 |
InChI-Schlüssel |
RYQZLXCJCBXVPM-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)

![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![6-(5-Chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307594.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307604.png)